2-(2-Fluoropyridine-4-carbonyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(2-Fluoropyridine-4-carbonyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that combines a fluoropyridine moiety with a tetrahydroisoquinoline structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoropyridine-4-carbonyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:
Formation of 2-Fluoropyridine-4-carbonyl chloride: This intermediate can be synthesized by reacting 2-fluoropyridine with thionyl chloride under reflux conditions.
Coupling Reaction: The 2-fluoropyridine-4-carbonyl chloride is then reacted with 5-methoxy-1,2,3,4-tetrahydroisoquinoline in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoropyridine-4-carbonyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: 2-(2-Hydroxypyridine-4-carbonyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline.
Reduction: 2-(2-Fluoropyridine-4-hydroxyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Fluoropyridine-4-carbonyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluoropyridine-4-carbonyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The tetrahydroisoquinoline structure may enhance the compound’s ability to cross biological membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloropyridine-4-carbonyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline
- 2-(2-Bromopyridine-4-carbonyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
The presence of the fluorine atom in 2-(2-Fluoropyridine-4-carbonyl)-5-methoxy-1,2,3,4-tetrahydroisoquinoline imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro and bromo analogs.
Properties
IUPAC Name |
(2-fluoropyridin-4-yl)-(5-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-21-14-4-2-3-12-10-19(8-6-13(12)14)16(20)11-5-7-18-15(17)9-11/h2-5,7,9H,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOUPQLQVNFMPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCN(C2)C(=O)C3=CC(=NC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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